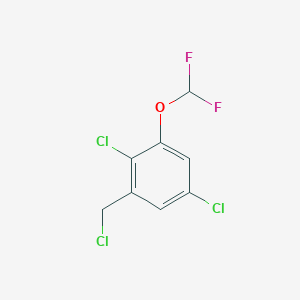

2,5-Dichloro-3-(difluoromethoxy)benzyl chloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 2,5-dichloro-3-(difluoromethoxy)benzyl chloride follows IUPAC guidelines for substituted benzene derivatives. The parent structure is benzene , with substitutions prioritized based on functional group hierarchy and locant positions. The compound features:

- A benzyl chloride moiety (chloromethyl group attached to benzene).

- Two chlorine atoms at the 2- and 5-positions.

- A difluoromethoxy group (-OCF$$_2$$H) at the 3-position.

Using substitutive nomenclature, the full IUPAC name is 2,5-dichloro-1-(chloromethyl)-3-(difluoromethoxy)benzene . The numbering begins at the chloromethyl group (position 1), followed by chlorine atoms at positions 2 and 5, and the difluoromethoxy group at position 3. This naming convention ensures unambiguous identification of substituent positions and functional groups.

Molecular Architecture: Benzyl Chloride Core Modifications

The molecular architecture of 2,5-dichloro-3-(difluoromethoxy)benzyl chloride (C$$8$$H$$5$$Cl$$3$$F$$2$$O) is derived from a benzyl chloride core (C$$6$$H$$5$$CH$$_2$$Cl) modified with three substituents:

- Chlorine atoms at C2 and C5.

- A difluoromethoxy group (-OCF$$_2$$H) at C3.

The benzyl chloride moiety introduces a reactive chloromethyl group, while the electron-withdrawing chlorine and difluoromethoxy substituents alter the electronic density of the aromatic ring. The molecular weight is 261.5 g/mol , as calculated from its formula. The spatial arrangement of substituents creates a planar aromatic system with distinct electronic perturbations at ortho, meta, and para positions relative to the chloromethyl group.

Stereoelectronic Effects of Difluoromethoxy and Chlorine Substituents

The electronic properties of the compound are governed by the synergistic effects of chlorine and difluoromethoxy groups:

Inductive Effects

- Chlorine (-Cl): Exhibits a moderate electron-withdrawing inductive effect (-I) due to its electronegativity (Pauling EN = 3.16). This reduces electron density at the aromatic ring.

- Difluoromethoxy (-OCF$$2$$H): The fluorine atoms exert a strong -I effect , making this group more electron-withdrawing than methoxy (-OCH$$3$$) but less than trifluoromethoxy (-OCF$$_3$$).

Resonance Effects

Hammett Substituent Constants

The combined electronic effects can be quantified using Hammett σ constants:

| Substituent | σ$$_\text{meta}$$ | σ$$_\text{para}$$ |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -OCF$$_2$$H | ~0.22 (estimated) | ~0.15 (estimated) |

These values indicate that both groups are electron-withdrawing, with chlorine having a stronger effect at meta positions. The net electron deficiency at the aromatic ring enhances the electrophilicity of the benzyl chloride moiety, influencing its reactivity in substitution reactions.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

The positional arrangement of substituents significantly impacts the compound’s electronic and steric properties. A comparison with hypothetical isomers illustrates these differences:

2,3-Dichloro-5-(difluoromethoxy)benzyl Chloride

- Substituents : Cl at C2 and C3; -OCF$$_2$$H at C5.

- Effects : Increased steric hindrance between adjacent chlorine atoms. Enhanced electron withdrawal at C3 may destabilize the benzyl chloride group.

2,4-Dichloro-5-(difluoromethoxy)benzyl Chloride

2,6-Dichloro-3-(difluoromethoxy)benzyl Chloride

Key Trends

- Electron Density : Isomers with substituents in para positions exhibit greater conjugation and electron delocalization.

- Reactivity : Ortho isomers face steric limitations, while meta isomers balance electronic and spatial effects.

- Solubility : Polar substituents like -OCF$$_2$$H enhance solubility in aprotic solvents, but chlorine atoms counteract this via hydrophobicity.

Tables

Table 1: Comparative Electronic Effects of Substituents

| Isomer | σ$$_\text{meta}$$ (Cl) | σ$$\text{para}$$ (OCF$$2$$H) | Net σ (Sum) |

|---|---|---|---|

| 2,5-Cl,3-OCF$$_2$$H | 0.37 | 0.15 | 0.52 |

| 2,3-Cl,5-OCF$$_2$$H | 0.37 | 0.15 | 0.52 |

| 2,4-Cl,5-OCF$$_2$$H | 0.37 | 0.15 | 0.52 |

Table 2: Steric and Electronic Comparison of Isomers

| Isomer | Steric Hindrance | Electron Withdrawal |

|---|---|---|

| 2,5-Cl,3-OCF$$_2$$H | Moderate | High |

| 2,3-Cl,5-OCF$$_2$$H | High | High |

| 2,6-Cl,3-OCF$$_2$$H | Very High | Moderate |

Properties

IUPAC Name |

2,5-dichloro-1-(chloromethyl)-3-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTLQMYWJFJBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride typically involves the chlorination of 2,5-dichloro-3-(difluoromethoxy)benzyl alcohol. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, often in continuous flow reactors to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amines.

Oxidation: Major products are benzaldehyde derivatives.

Reduction: The primary product is the corresponding benzyl alcohol.

Scientific Research Applications

Overview

2,5-Dichloro-3-(difluoromethoxy)benzyl chloride is a chemical compound characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzyl chloride framework. This compound has garnered attention in various scientific fields due to its reactivity and potential applications in organic synthesis, medicinal chemistry, and biological research.

Scientific Research Applications

1. Organic Synthesis

- Building Block : 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride serves as an essential intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various nucleophilic substitutions and functional group modifications, making it a versatile reagent in synthetic organic chemistry.

2. Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a precursor in the design of pharmaceuticals. Its unique substituents may enhance binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.

- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding its potential therapeutic effects and mechanisms of action.

3. Biological Research

- Bioactive Compound Development : The compound is utilized in developing bioactive molecules that can interact with biological systems. Its structure allows for modifications that can lead to compounds with significant biological activity, including potential anticancer properties.

Case Studies

1. Enzyme Inhibition Research

- A study focused on the enzyme inhibition capabilities of 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride highlighted its potential role as a pharmacophore in drug design aimed at targeting specific metabolic pathways. The findings suggest that modifications to this compound could lead to more effective enzyme inhibitors.

2. Anticancer Activity Investigations

- Preliminary investigations into compounds related to 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride have shown promising results in inhibiting cancer cell proliferation. These studies emphasize the importance of exploring halogenated derivatives as potential anticancer agents due to their unique interaction profiles with biological targets.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Facilitates development of new materials |

| Medicinal Chemistry | Precursor for pharmaceuticals; enzyme inhibitors | Potential therapeutic agents |

| Biological Research | Development of bioactive compounds | Insights into biochemical interactions |

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological targets. The compound can inhibit enzyme activity by reacting with nucleophilic residues in the active site, leading to the formation of stable adducts that block substrate binding and catalysis. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,5-dichloro-3-(difluoromethoxy)benzyl chloride, a comparative analysis with structurally related benzyl chloride derivatives is provided below. Key parameters include molecular weight, substituent effects, physical properties, and toxicological profiles.

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| Benzyl chloride | C₇H₇Cl | 126.59 | -H, -H, -Cl (position 1) | 179 | Insoluble |

| 2,5-Dimethylbenzyl chloride | C₉H₁₁Cl | 154.64 | -CH₃ (positions 2, 5), -Cl (position 1) | 215–220 (estimated) | Insoluble |

| 3,5-Dichloro-2,4-difluorobenzoyl chloride | C₇HCl₃F₂O | 245.44 | -Cl (positions 3,5), -F (positions 2,4) | Not reported | Not reported |

| 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride | C₈H₅Cl₂F₂O | 247.03 | -Cl (positions 2,5), -OCHF₂ (position 3) | ~200–220 (estimated) | Insoluble |

Key Observations:

Substituent Effects on Reactivity :

- The difluoromethoxy group (-OCHF₂) in the target compound enhances electron-withdrawing effects compared to simple benzyl chloride, increasing its electrophilicity and reactivity toward nucleophilic substitution. This contrasts with 2,5-dimethylbenzyl chloride, where methyl groups donate electrons, reducing reactivity .

- The presence of two chlorine atoms at positions 2 and 5 further stabilizes the benzyl chloride core, similar to 3,5-dichloro-2,4-difluorobenzoyl chloride, which exhibits high reactivity in acyl chloride reactions .

Physical Properties: The boiling point of the target compound is estimated to be higher than benzyl chloride (179°C) due to increased molecular weight and halogenation. However, it is likely lower than 2,5-dimethylbenzyl chloride (215–220°C) due to differences in substituent bulk . Like most halogenated benzyl derivatives, all compounds in Table 1 are insoluble in water, favoring organic solvents such as methanol or diethyl ether .

Toxicological and Safety Profiles: Benzyl chloride is classified as a A2 suspected human carcinogen (ACGIH) with acute oral toxicity (LD₅₀: 1231 mg/kg in rats). It causes severe skin/eye irritation and respiratory damage . 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride is expected to exhibit higher toxicity due to additional halogenation. However, specific LD₅₀ data are unavailable, necessitating precautionary handling akin to benzyl chloride . 3,5-Dichloro-2,4-difluorobenzoyl chloride shares similar hazards, including corrosivity and reactivity with water, but its toxicity profile remains less documented .

Table 2: Hazard Comparison

| Compound Name | Corrosivity | Carcinogenicity | Acute Toxicity (LD₅₀, Rat Oral) | Flammability |

|---|---|---|---|---|

| Benzyl chloride | High | A2 (suspected) | 1231 mg/kg | Combustible |

| 2,5-Dimethylbenzyl chloride | Moderate | Not classified | Not reported | Combustible |

| 3,5-Dichloro-2,4-difluorobenzoyl chloride | High | Not classified | Not reported | Non-flammable |

| 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride | High (inferred) | Likely A2 | Not reported (estimated <1000 mg/kg) | Combustible |

Safety Notes:

- The target compound’s reactivity with water (hydrolysis to release HCl and HF) necessitates dry storage conditions, similar to benzyl chloride .

- Personal protective equipment (PPE) , including vapor respirators and chemical-resistant gloves, is critical during handling to mitigate inhalation and dermal exposure risks .

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)benzyl chloride is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including two chlorine atoms and a difluoromethoxy group, enhance its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in drug development, and comparative analysis with similar compounds.

- Chemical Formula : C8H5Cl2F2O

- CAS Number : 1807184-86-6

- Molecular Weight : 228.03 g/mol

The biological activity of 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride is primarily attributed to its ability to react with nucleophiles in biological systems. This compound can form covalent bonds with specific biomolecules, leading to enzyme inhibition. The difluoromethoxy group increases lipophilicity, allowing better interaction with hydrophobic regions of proteins, which is critical for its inhibitory effects on enzyme activity .

Biological Activity Overview

The compound has been investigated for various biological activities:

- Enzyme Inhibition : It acts as a potent inhibitor by binding to nucleophilic residues in the active sites of enzymes. This interaction can disrupt normal enzyme function, making it a candidate for therapeutic applications.

- Anticancer Properties : Preliminary studies indicate that it may exhibit anticancer activity by targeting specific pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : The compound is being explored as a precursor for developing anti-inflammatory drugs due to its ability to modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride against structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride | Contains difluoromethoxy group | Enzyme inhibition, anticancer |

| 2,5-Dichloro-3-(trifluoromethoxy)benzyl chloride | Trifluoromethoxy instead of difluoromethoxy | Similar enzyme inhibition but varied potency |

| 2,5-Dichloro-3-(methoxy)benzyl chloride | Methoxy group | Lower biological activity compared to difluoromethoxy |

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Enzyme Inhibition Studies : Research indicates that 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride shows significant inhibitory effects on specific enzymes involved in cancer metabolism. For example, it demonstrated an IC50 value in the low micromolar range against target enzymes like GSK3 .

- Cytotoxicity Assessments : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been effective against HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .

- Selectivity Profiles : The selectivity of this compound over mammalian cells has been evaluated using counter-screening methods. Results suggest a favorable selectivity index, indicating potential for therapeutic use with reduced toxicity .

Q & A

Basic: What are the recommended synthetic routes for 2,5-dichloro-3-(difluoromethoxy)benzyl chloride, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves multi-step halogenation and etherification. For example:

- Step 1: Chlorination of a benzyl alcohol precursor using agents like SOCl₂ or PCl₃ under anhydrous conditions.

- Step 2: Difluoromethoxy group introduction via nucleophilic substitution (e.g., using NaOCHF₂ or fluorinated reagents).

- Optimization: Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., excess phosphoryl chloride for complete substitution) and temperature (85–100°C for accelerated kinetics) . Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

Advanced: How can computational modeling (DFT) predict regioselectivity in halogenation steps? Methodological Answer:

- Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites. Compare activation energies for ortho/para vs. meta substitution. Validate predictions with experimental isotopic labeling or substituent effects .

Basic: What purification strategies are effective for isolating 2,5-dichloro-3-(difluoromethoxy)benzyl chloride?

Methodological Answer:

- Liquid-Liquid Extraction: Use dichloromethane/water phases to remove polar byproducts.

- Distillation: Fractional distillation under reduced pressure (boiling point ~179°C, extrapolated from benzyl chloride analogs) .

- Chromatography: Silica gel column with hexane/ethyl acetate (95:5) for high-purity isolation.

Advanced: How to resolve co-elution issues in HPLC analysis? Methodological Answer:

- Optimize mobile phase (e.g., acetonitrile:water gradient with 0.1% trifluoroacetic acid). Use tandem mass spectrometry (LC-MS/MS) for peak identification .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 200°C, releasing HCl and COF₂ (confirmed by TGA-DSC). Store at 2–8°C in amber glass vials .

- Hydrolytic Stability: Susceptible to hydrolysis in aqueous media (t½ <24 hrs at pH 7). Use anhydrous solvents (e.g., THF, DMF) for reactions .

Advanced: How to characterize decomposition products quantitatively? Methodological Answer:

- Employ GC-MS or NMR (¹⁹F/¹³C) to track degradation. Use isotopic tracers (e.g., D₂O) to confirm hydrolysis pathways .

Basic: What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Identify benzyl protons (δ 4.5–5.0 ppm) and difluoromethoxy signals (¹⁹F NMR: δ -140 to -150 ppm).

- IR Spectroscopy: C-Cl stretches (550–600 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

Advanced: How to resolve overlapping signals in crowded NMR spectra? Methodological Answer:

- Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons. Apply cryoprobes for enhanced sensitivity in low-concentration samples .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant suits, and NIOSH-certified respirators (e.g., for HCl/HF vapors) .

- Ventilation: Use fume hoods with >100 fpm airflow. Install emergency showers/eyewash stations .

- Spill Management: Absorb with vermiculite/sand; neutralize residues with sodium bicarbonate .

Advanced: How to assess chronic toxicity risks in long-term studies? Methodological Answer:

- Conduct Ames tests for mutagenicity and rodent carcinogenicity assays (IARC guidelines). Monitor organ-specific biomarkers (e.g., kidney/liver enzymes) .

Advanced: How do the electron-withdrawing substituents (Cl, CF₂O) influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

- Meta-Directing Effects: Chlorine and difluoromethoxy groups deactivate the ring, directing EAS to the meta position. Validate via nitration (HNO₃/H₂SO₄) followed by regiochemical analysis (NMR/X-ray) .

Advanced: How to address contradictory data in literature regarding its acute toxicity (e.g., LD₅₀ discrepancies)?

Methodological Answer:

- Standardize Models: Replicate studies using OECD guidelines (e.g., fixed-dose procedure for rodents). Control variables like solvent carriers (e.g., corn oil vs. saline) .

- Meta-Analysis: Pool data from multiple studies (e.g., Cochrane Review methods) to identify confounding factors (e.g., impurity profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.